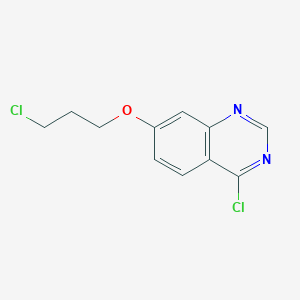
4-Chloro-7-(3-chloropropoxy)quinazoline
Overview
Description
4-Chloro-7-(3-chloropropoxy)quinazoline is a chemical compound with the molecular formula C11H10Cl2N2O.
Mechanism of Action
Target of Action
It is known that quinazoline derivatives often target enzymes or receptors involved in cell proliferation and survival, making them potential candidates for anticancer therapies .
Mode of Action
Quinazoline derivatives typically interact with their targets by binding to the active site, thereby inhibiting the function of the target protein . This interaction can lead to changes in cellular processes such as cell cycle progression, apoptosis, and signal transduction .
Biochemical Pathways
Given the general activity of quinazoline derivatives, it is likely that this compound affects pathways related to cell proliferation and survival .
Result of Action
Quinazoline derivatives are generally known to exert cytotoxic effects, particularly in cancer cells . They can induce cell cycle arrest, apoptosis, and inhibit cell proliferation .
Biochemical Analysis
Biochemical Properties
4-Chloro-7-(3-chloropropoxy)quinazoline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by disrupting the signaling pathways that promote cell survival . Additionally, this compound has been observed to alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity. By binding to the active site of kinases, it prevents the enzymes from phosphorylating their substrates, thereby blocking downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental observations
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins and other biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, influencing its biological activity and therapeutic potential .
Preparation Methods
The synthesis of 4-Chloro-7-(3-chloropropoxy)quinazoline typically involves the reaction of 4-chloroquinazoline with 3-chloropropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-Chloro-7-(3-chloropropoxy)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinazoline derivatives with different functional groups. Reduction reactions can also modify the quinazoline ring structure.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-7-(3-chloropropoxy)quinazoline has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds, particularly those with anticancer properties.
Biological Studies: The compound is studied for its potential biological activities, including its effects on cancer cell lines and its role as an enzyme inhibitor.
Chemical Research:
Comparison with Similar Compounds
Properties
IUPAC Name |
4-chloro-7-(3-chloropropoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-4-1-5-16-8-2-3-9-10(6-8)14-7-15-11(9)13/h2-3,6-7H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZLRVSRTGORCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCCCCl)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585317 | |
| Record name | 4-Chloro-7-(3-chloropropoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557770-90-8 | |
| Record name | 4-Chloro-7-(3-chloropropoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



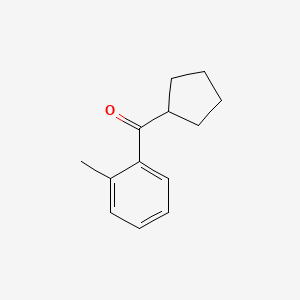

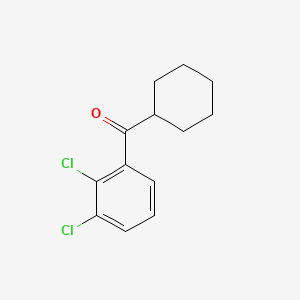
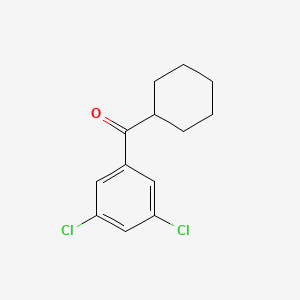
![Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368628.png)



![Ethyl 8-[3-(indolylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1368635.png)
![Cyclobutyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1368636.png)
![ethyl 7-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate](/img/structure/B1368637.png)
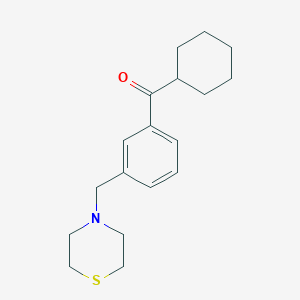
![Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1368640.png)
